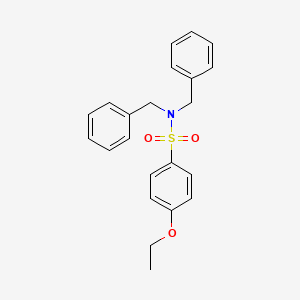

N,N-dibenzyl-4-ethoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c1-2-26-21-13-15-22(16-14-21)27(24,25)23(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEQGZDICCOLSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dibenzyl 4 Ethoxybenzenesulfonamide and Analogues

Foundational Synthetic Pathways to Sulfonamides

Direct sulfonylation methods aim to form the sulfonamide bond in a more atom- and step-economical manner, often by avoiding the pre-functionalization required to create sulfonyl chlorides. These modern approaches include multi-component reactions and catalytic C-H functionalization.

One innovative approach involves a three-component reaction that inserts sulfur dioxide between carbon and nitrogen fragments. acs.org For instance, the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO₂ surrogate enables the direct synthesis of sulfonamides from aryl halides, boronic acids, and amines under copper catalysis. thieme-connect.comacs.org Another strategy is the direct aminosulfonylation of electron-rich arenes using reagents like tert-butyl chlorosulfonylcarbamate. acs.org

Recent advancements have also leveraged photoredox and copper catalysis to achieve the direct synthesis of sulfonamides from aryl radical precursors, sulfur dioxide, and various amines. acs.org This method demonstrates good functional group compatibility and is applicable to a broad range of substrates. acs.org Furthermore, direct C-H bond amination, which targets the C-H bonds of (hetero)aromatic compounds with sulfonyl azides, has emerged as an effective way to synthesize N-(hetero)aryl sulfonamides. thieme-connect.com

The most classic and widely utilized method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.comresearchgate.net This nucleophilic substitution reaction, often referred to as sulfonylation of amines, typically proceeds in the presence of a base, such as pyridine (B92270) or an aqueous hydroxide (B78521) solution, to neutralize the hydrochloric acid byproduct. cbijournal.comlibretexts.orgyoutube.com

The general reaction is as follows:

R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl

This method is highly effective, and the reactivity of the amine is a key factor. Primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity depending on steric hindrance. cbijournal.com For the synthesis of a tertiary sulfonamide like N,N-dibenzyl-4-ethoxybenzenesulfonamide, the reaction would involve a sulfonyl chloride and a secondary amine (dibenzylamine). This approach is fundamental in pharmaceutical synthesis for creating a diverse array of sulfonamide-containing drugs. cbijournal.comnih.govnih.gov

| Method | Starting Materials | Key Features | Typical Conditions |

|---|---|---|---|

| Direct Sulfonylation | Aryl Halides/Boronic Acids, Amines, SO₂ Surrogate (e.g., DABSO) | Avoids isolation of sulfonyl chlorides; multi-component. | Transition-metal catalysis (e.g., Copper, Photoredox). acs.orgacs.org |

| Amidation of Sulfonyl Chlorides | Sulfonyl Chloride, Primary or Secondary Amine | Classic, robust, and widely applicable method. cbijournal.comresearchgate.net | Presence of a base (e.g., pyridine, NaOH) to neutralize HCl. libretexts.orgyoutube.com |

Specific Synthetic Routes for this compound

The synthesis of this compound can be achieved through a logical, multi-step process that combines the preparation of a key intermediate with subsequent functionalization to introduce the dibenzyl moiety.

The primary precursor for the target molecule is 4-ethoxybenzenesulfonyl chloride. This intermediate is typically synthesized via the electrophilic aromatic substitution of phenetole (B1680304) (ethoxybenzene) with a sulfonating agent. The most common and direct method involves reacting phenetole with chlorosulfonic acid (ClSO₃H). chemicalbook.com

The reaction is generally performed at low temperatures (e.g., -5 to 0 °C) to control the reactivity and minimize side reactions. An excess of chlorosulfonic acid is often used to drive the reaction to completion. chemicalbook.comorgsyn.org After the reaction, the mixture is carefully poured into ice water, causing the product, 4-ethoxybenzenesulfonyl chloride, to precipitate as a solid, which can then be collected by filtration. chemicalbook.comprepchem.com

A representative procedure is as follows:

Phenetole is dissolved in a suitable solvent like dichloromethane (B109758) (DCM).

The solution is cooled in an ice bath.

Chlorosulfonic acid is added dropwise while maintaining the low temperature.

After the addition is complete, the mixture is stirred and allowed to warm to room temperature.

The reaction mixture is then quenched by pouring it into ice water, and the product is isolated. chemicalbook.com

Once a primary or secondary sulfonamide is formed, the N,N-dibenzyl group can be introduced through N-alkylation. This involves the reaction of a sulfonamide bearing at least one N-H bond with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nsf.gov

For instance, starting from 4-ethoxybenzenesulfonamide (B72852) (prepared by reacting 4-ethoxybenzenesulfonyl chloride with ammonia), a stepwise or one-pot dibenzylation can be performed. The base (e.g., sodium hydroxide, potassium carbonate) deprotonates the sulfonamide nitrogen, creating a nucleophilic anion that subsequently attacks the benzyl halide in an Sₙ2 reaction. libretexts.orgionike.com Using two equivalents of the benzyl halide allows for the formation of the tertiary N,N-dibenzyl sulfonamide. researchgate.net

Catalytic methods have also been developed for the N-alkylation of sulfonamides using benzyl alcohols in what is known as a "borrowing hydrogen" process. ionike.comorganic-chemistry.org These reactions, often catalyzed by transition metals like iron or manganese, are environmentally benign as they produce water as the only byproduct. ionike.comacs.org

| Alkylation Method | Alkylating Agent | Base/Catalyst | Key Advantage |

|---|---|---|---|

| Conventional Alkylation | Benzyl Halide (e.g., Benzyl Bromide) | Inorganic Base (e.g., NaOH, K₂CO₃) | Well-established and reliable method. nsf.gov |

| Borrowing Hydrogen | Benzyl Alcohol | Transition Metal Catalyst (e.g., FeCl₂, Mn(I) PNP pincer) | Atom-economical; water is the only byproduct. ionike.comacs.org |

Two primary stepwise strategies can be envisioned for the synthesis of this compound.

Strategy 1: Direct Amidation with Dibenzylamine

This is the most direct approach and involves a two-step sequence:

Synthesis of 4-Ethoxybenzenesulfonyl Chloride: As described in section 2.2.1, phenetole is reacted with chlorosulfonic acid to yield 4-ethoxybenzenesulfonyl chloride. chemicalbook.com

Amidation: The resulting 4-ethoxybenzenesulfonyl chloride is then directly reacted with the secondary amine, dibenzylamine, in the presence of a base like pyridine or NaOH to afford the final product, this compound. cbijournal.com

Strategy 2: Synthesis via Primary Sulfonamide and Subsequent N,N-Dibenzylation

This strategy involves an additional step but may be advantageous depending on the availability of starting materials.

Synthesis of 4-Ethoxybenzenesulfonyl Chloride: Prepared from phenetole and chlorosulfonic acid. chemicalbook.com

Formation of Primary Sulfonamide: The sulfonyl chloride is reacted with ammonia (B1221849) or an ammonia source to produce 4-ethoxybenzenesulfonamide.

N,N-Dibenzylation: The primary sulfonamide is then treated with two equivalents of a benzyl halide (e.g., benzyl bromide) and a suitable base (e.g., NaOH) to install the two benzyl groups on the nitrogen atom, yielding the target compound. nsf.gov

Both strategies rely on well-established, high-yielding reactions, making the synthesis of this compound and its analogues readily accessible.

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages by reducing the number of sequential steps, minimizing waste from intermediate workups and purifications, and saving time and resources. While a specific one-pot synthesis for this compound is not extensively detailed in the literature, analogous syntheses provide a viable blueprint.

A common strategy involves the initial formation of a primary sulfonamide, followed by in-situ alkylation. For instance, the synthesis of N-benzyl-4-methylbenzenesulfonamides has been achieved through a two-step process that shows potential for adaptation into a one-pot procedure. nsf.gov This would involve the reaction of 4-ethoxybenzenesulfonyl chloride with benzylamine, followed by the addition of a second equivalent of benzyl bromide or a related benzylating agent in the same reaction vessel.

A more direct one-pot approach for diaryl sulfonamides has been developed using a sequential iron- and copper-catalyzed process. d-nb.info This method first achieves a regioselective para-iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. d-nb.info While this specific example is for diaryl sulfonamides, the principle of a one-pot, multi-catalytic system could be conceptually adapted for N,N-dibenzylation.

A potential one-pot reaction for the target molecule could be envisioned as follows:

| Reactants | Reagents/Conditions | Intermediate/Product | Potential Yield |

| 4-ethoxybenzenesulfonyl chloride, Dibenzylamine | Base (e.g., triethylamine, pyridine), Solvent (e.g., DCM, THF), Room Temperature | This compound | Good to Excellent |

| 4-ethoxybenzenesulfonyl chloride, Benzylamine, Benzyl bromide | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | N-benzyl-4-ethoxybenzenesulfonamide (intermediate), then this compound | Moderate to Good |

Contemporary Synthetic Strategies and Methodological Innovations

Modern organic synthesis continually seeks to improve upon traditional methods by incorporating catalysis, enhancing stereoselectivity, and employing multicomponent reactions to build molecular complexity efficiently.

Catalytic Approaches in N,N-Dibenzylsulfonamide Synthesis

Catalysis plays a pivotal role in the formation of C-N and S-N bonds, which are central to the synthesis of sulfonamides. Copper-based catalysts have proven particularly effective for the N-arylation of sulfonamides. researchgate.net These reactions typically couple a primary or secondary sulfonamide with an aryl halide or boronic acid. While the target molecule involves N-benzylation rather than N-arylation, the utility of metal catalysis in forming N-substituent bonds is well-established.

For the synthesis of N,N-dibenzylsulfonamides, a catalytic approach could involve the Ru-catalyzed alkylation of a primary sulfonamide. organic-chemistry.org For example, 4-ethoxybenzenesulfonamide could be reacted with benzyl alcohol in the presence of a ruthenium catalyst, which facilitates the N-alkylation. A second catalytic cycle with another equivalent of benzyl alcohol would yield the desired N,N-dibenzylated product.

| Catalyst System | Reactants | Reaction Type | Key Advantages |

| Copper(I) salts | Primary/Secondary Sulfonamide, Aryl Halide/Boronic Acid | N-Arylation | Mild reaction conditions, good functional group tolerance |

| [Ru(p-cymene)Cl2]2 with bidentate phosphine (B1218219) ligands | Primary/Secondary Sulfonamide, Alcohol | N-Alkylation | Use of readily available alcohols as alkylating agents |

| Nickel(cod)(DQ) | N-arylsulfonamides, Aryl bromides | C-N cross-coupling | Ligandless, compatible with various aryl bromides |

Stereoselective Synthesis Considerations (if applicable)

For the specific molecule this compound, there are no stereocenters, and therefore, stereoselective synthesis is not applicable. The molecule is achiral and does not have enantiomers or diastereomers.

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. While no specific MCR has been reported for the direct synthesis of this compound, MCRs are widely used to generate diverse libraries of structurally related compounds.

For example, the Ugi four-component reaction (U-4CR) is a well-known MCR that combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. mdpi.comnih.gov By incorporating a sulfonamide-containing starting material, it is conceivable to design an MCR that yields complex structures bearing the N,N-dibenzylsulfonamide motif. The primary advantage of such an approach would be the rapid generation of a library of analogues for applications such as drug discovery, by systematically varying each of the components in the reaction. researchgate.net

Isolation and Purification Protocols for this compound

The isolation and purification of the final product are critical steps to ensure the desired purity for subsequent applications. For a crystalline solid like this compound, the purification strategy would typically involve a combination of extraction, washing, and recrystallization or chromatography.

A general purification protocol would proceed as follows:

Workup: After the reaction is complete, the reaction mixture is typically quenched with water or an aqueous solution. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Washing: The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove any unreacted sulfonyl chloride or acidic byproducts. A final wash with brine is often performed to remove residual water.

Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

Recrystallization: This is often the most effective method for purifying crystalline solids. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is chosen in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Column Chromatography: If recrystallization is ineffective or if the product is contaminated with impurities of similar solubility, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is used to separate the product from impurities. nih.gov

The purity of the final product would be assessed by techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry).

| Purification Step | Purpose | Reagents/Materials |

| Extraction | Isolate the product from the aqueous reaction mixture. | Organic solvent (e.g., ethyl acetate), Water |

| Washing | Remove acidic and basic impurities. | Dilute HCl, Saturated NaHCO3, Brine |

| Drying | Remove residual water from the organic phase. | Anhydrous Na2SO4 or MgSO4 |

| Recrystallization/Chromatography | Remove remaining impurities to obtain the pure product. | Appropriate solvent system, Silica gel |

Spectroscopic Characterization and Structural Elucidation of N,n Dibenzyl 4 Ethoxybenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N-Dibenzyl-4-ethoxybenzenesulfonamide

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethoxy, benzyl (B1604629), and substituted benzene (B151609) ring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Ethoxy Group Protons: The ethoxy group will present as two distinct signals. The methyl (CH₃) protons are expected to appear as a triplet around δ 1.4 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene (OCH₂) protons, being attached to an electron-withdrawing oxygen atom, will be shifted downfield, appearing as a quartet around δ 4.1 ppm.

Benzyl Group Protons: The two benzyl groups are chemically equivalent. The four methylene protons (N-CH₂) will appear as a single sharp singlet around δ 4.3 ppm. Their proximity to the electron-withdrawing sulfonamide group causes this downfield shift. The ten protons on the two phenyl rings of the benzyl groups are expected to resonate in the aromatic region, typically as a multiplet between δ 7.2 and 7.4 ppm.

4-Ethoxybenzenesulfonyl Protons: The aromatic protons on the para-substituted benzene ring are inequivalent and will appear as two distinct doublets. Due to the electron-donating nature of the ethoxy group and the electron-withdrawing nature of the sulfonyl group, the protons ortho to the ethoxy group (H-b) are expected to be more shielded and appear upfield around δ 7.0 ppm. The protons ortho to the sulfonyl group (H-a) will be more deshielded, resonating further downfield around δ 7.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethoxy-CH₃ | ~1.4 | Triplet | 3H |

| Ethoxy-CH₂ | ~4.1 | Quartet | 2H |

| Benzyl-CH₂ | ~4.3 | Singlet | 4H |

| Benzyl-Ar-H | ~7.2-7.4 | Multiplet | 10H |

| Ar-H (ortho to -SO₂-) | ~7.8 | Doublet | 2H |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

Aliphatic Carbons: The ethoxy group will show two signals: the methyl carbon (CH₃) at approximately δ 15 ppm and the methylene carbon (O-CH₂) around δ 64 ppm. The benzylic methylene carbons (N-CH₂) are expected around δ 54 ppm.

Aromatic Carbons: The spectrum will display multiple signals in the aromatic region (δ 115-165 ppm). The carbon attached to the sulfur atom (C-S) and the carbon attached to the oxygen of the ethoxy group (C-O) will have distinct chemical shifts, predicted to be around δ 132 ppm and δ 163 ppm, respectively. The remaining aromatic carbons of the ethoxybenzene and benzyl groups will appear in the δ 115-136 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy-CH₃ | ~15 |

| Benzyl-CH₂ | ~54 |

| Ethoxy-CH₂ | ~64 |

| Aromatic CH (ortho to -OEt) | ~115 |

| Aromatic CH (benzyl & ortho to -SO₂-) | ~127-130 |

| Aromatic C (ipso-S) | ~132 |

| Aromatic C (ipso-benzyl) | ~136 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations include the coupling between the ethoxy methyl and methylene protons, and couplings between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). researchgate.net This allows for the direct assignment of carbon signals based on the already interpreted proton spectrum. For example, the proton signal at ~4.1 ppm will correlate with the carbon signal at ~64 ppm, confirming their assignment to the ethoxy methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). researchgate.net This is particularly powerful for connecting different structural fragments. For instance, a correlation between the benzylic methylene protons (~4.3 ppm) and the ipso-carbon of the 4-ethoxybenzenesulfonyl ring (~132 ppm) would confirm the connection between the benzyl groups and the sulfur atom through the nitrogen.

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance without the need for a compound-specific reference standard. rsc.orgresearchgate.net The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.net

To determine the purity of a synthesized batch of this compound, a known mass of the compound is dissolved with a known mass of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) in a deuterated solvent. rsc.org By integrating a well-resolved signal from the analyte (e.g., the benzylic CH₂ singlet) and a signal from the internal standard, the molar ratio of the two can be calculated. Knowing the masses and molecular weights allows for the calculation of the absolute purity of the analyte. researchgate.netjcsp.org.pk This method is highly accurate and can be validated according to pharmacopeial standards, making it invaluable for chemical and pharmaceutical analysis. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the sulfonamide, ether, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1330-1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1150-1170 | Strong |

| C-O-C (Ether) | Asymmetric Stretch | ~1250 | Strong |

| S-N Stretch | Stretch | ~900-940 | Medium |

| Aromatic C=C | Stretch | ~1450-1600 | Medium-Weak |

| Aromatic C-H | Stretch | ~3030-3100 | Medium-Weak |

The sulfonamide group is the most prominent feature in the IR spectrum. It is characterized by two strong absorption bands corresponding to the stretching vibrations of the S=O double bonds. The asymmetric stretching vibration typically appears in the range of 1320-1310 cm⁻¹, while the symmetric stretching vibration is found at a lower frequency, around 1155-1143 cm⁻¹. researchgate.net The S-N stretching vibration is observed in the 914-895 cm⁻¹ region. researchgate.net

It is critical to note that this compound is an N,N-disubstituted sulfonamide. Therefore, it lacks a proton on the nitrogen atom. Consequently, the characteristic N-H stretching vibration, which typically appears as a band in the region of 3350–3250 cm⁻¹ for primary and secondary sulfonamides, will be absent from its IR spectrum.

Identification of Aromatic and Aliphatic C-H Stretching Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the types of chemical bonds within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. A key diagnostic region in the IR spectrum is between 2800 and 3100 cm⁻¹, where carbon-hydrogen (C-H) bond stretching vibrations occur.

The structure of this compound contains three distinct types of C-H bonds:

Aromatic C-H bonds on the three benzene rings (one 4-substituted ethoxybenzene ring and two benzyl rings).

Aliphatic C-H bonds in the methylene (-CH₂-) bridges of the two benzyl groups.

Aliphatic C-H bonds within the ethoxy group (-O-CH₂-CH₃).

A well-established principle in IR spectroscopy is that the hybridization of the carbon atom dictates the frequency of the C-H stretching vibration. C-H bonds on sp²-hybridized carbons (found in aromatic rings and alkenes) absorb at frequencies above 3000 cm⁻¹, while C-H bonds on sp³-hybridized carbons (found in alkanes and alkyl groups) absorb below 3000 cm⁻¹.

Therefore, the IR spectrum of this compound is expected to show:

Aromatic C-H stretches: One or more weak to medium intensity bands appearing in the region of 3000–3100 cm⁻¹ . These absorptions are characteristic of the C-H bonds directly attached to the benzene rings.

Aliphatic C-H stretches: Several medium to strong intensity bands in the region of 2850–3000 cm⁻¹ . These are attributable to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups of the dibenzyl and ethoxy moieties.

This clear demarcation at 3000 cm⁻¹ allows for the unambiguous identification of both the aromatic and aliphatic C-H frameworks within the molecule.

Table 1: Predicted Infrared (IR) Frequencies for C-H Stretching Vibrations

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Benzene Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- (Benzyl, Ethoxy) | 2850 - 3000 |

| Aliphatic C-H Stretch | -CH₃ (Ethoxy) | 2850 - 3000 |

Analysis of Ethoxy Group Vibrations

Beyond the C-H stretching frequencies, the ethoxy (-O-CH₂-CH₃) substituent provides additional characteristic signals in the IR spectrum. The most prominent of these are the C-O stretching vibrations. Aryl alkyl ethers typically exhibit two distinct C-O stretching bands:

An asymmetric C-O-C stretch , which is usually strong and appears in the range of 1200–1275 cm⁻¹ .

A symmetric C-O-C stretch , which is typically of medium intensity and found in the 1020–1075 cm⁻¹ region.

The presence of these two distinct and strong absorptions in the fingerprint region of the spectrum serves as a reliable indicator for the ethoxy group attached to the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The parts of a molecule that absorb light in this region are known as chromophores.

Analysis of Electronic Transitions in the Aromatic and Sulfonamide Chromophores

In this compound, the primary chromophore is the substituted benzene ring system. Benzene itself exhibits two characteristic absorption bands originating from π→π* transitions: a very intense primary band (E-band) around 184 nm and a secondary band (B-band) with fine structure around 254 nm.

When substituents are added to the benzene ring, they can shift the position and alter the intensity of these absorptions.

The 4-ethoxy group acts as an auxochrome —a group with non-bonding electrons that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. As an electron-donating group, it causes a bathochromic shift (a shift to a longer wavelength) of the primary and secondary absorption bands.

The sulfonamide group (-SO₂N(CH₂Ph)₂) acts as an electron-withdrawing group , which also influences the electronic transitions of the benzene ring.

The dominant electronic transitions expected for this molecule are π→π transitions within the aromatic rings. The sulfonamide moiety itself can exhibit n→π transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, but these are often weaker and may be obscured by the much more intense π→π* bands of the aromatic system.

Determination of Absorption Maxima (λmax) and Molar Absorptivities

Based on data for structurally similar compounds, the UV-Vis spectrum of this compound is predicted to display two main absorption bands characteristic of substituted benzenes:

A primary absorption band (E-band) at a λmax of approximately 220–240 nm .

A secondary absorption band (B-band) at a λmax of approximately 260–280 nm .

The molar absorptivity (ε) for π→π* transitions is typically high, often in the range of 1,000 to 10,000 L·mol⁻¹·cm⁻¹ or greater. The B-band, while shifted, is expected to be less intense than the E-band.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data

| Absorption Band | Type of Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| Primary (E-band) | π→π* | 220 - 240 | High (>10,000 L·mol⁻¹·cm⁻¹) |

| Secondary (B-band) | π→π* | 260 - 280 | Moderate (1,000-10,000 L·mol⁻¹·cm⁻¹) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula.

The molecular formula for this compound is C₂₂H₂₃NO₃S . To determine its exact mass, the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S) are summed.

Table 3: Calculation of Monoisotopic Mass for C₂₂H₂₃NO₃S

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 22 | 12.000000 | 264.000000 |

| Hydrogen (H) | 23 | 1.007825 | 23.179975 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Sulfur (S) | 1 | 31.972071 | 31.972071 |

| Total | 381.139865 |

An HRMS analysis of this compound would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this calculated exact mass of 381.1399 Da , thus confirming the elemental composition of the molecule. nih.gov The fragmentation of N-alkylsulfonamides often proceeds via specific rearrangement processes, which can be further analyzed through tandem mass spectrometry (MS/MS) experiments to elucidate the structure. nih.gov

Analysis of Fragmentation Pathways and Characteristic Ions

The fragmentation of this compound under mass spectrometry conditions, particularly with techniques like electrospray ionization (ESI), follows predictable pathways characteristic of the sulfonamide class of compounds. The analysis of these pathways provides valuable information for the structural elucidation of the molecule. The fragmentation primarily occurs at the sulfonamide core, involving the cleavage of the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds, as well as fragmentation within the dibenzyl and ethoxybenzene moieties.

A primary fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. nih.govresearchgate.net This can lead to the formation of a resonance-stabilized nitrogen-containing cation. Another common fragmentation pattern is the loss of a sulfur dioxide (SO₂) molecule, which can occur through rearrangement processes. researchgate.net The stability of the resulting fragments, such as the tropylium (B1234903) ion from the benzyl groups, also dictates the observed fragmentation patterns.

The major fragmentation pathways for this compound are hypothesized to include:

Cleavage of the C-S bond: This fragmentation results in the formation of the 4-ethoxybenzenium ion and a dibenzylsulfamoyl radical.

Cleavage of the S-N bond: This pathway can lead to the formation of the 4-ethoxybenzenesulfonyl cation and a dibenzylaminyl radical.

Fragmentation of the dibenzylamino group: This can involve the loss of a benzyl radical to form a stabilized N-benzyl-4-ethoxybenzenesulfonamide cation. Further fragmentation can lead to the formation of the tropylium ion.

Loss of SO₂: A rearrangement reaction can lead to the elimination of a neutral sulfur dioxide molecule. researchgate.net

Fragmentation of the ethoxy group: Cleavage within the ethoxy side chain can result in the loss of an ethyl radical or an ethene molecule.

The characteristic ions generated from these fragmentation pathways are summarized in the following table. The mass-to-charge ratio (m/z) for each ion is a key identifier in the mass spectrum of this compound.

Table 1: Predicted Characteristic Ions of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 397 | [C₂₂H₂₃NO₃S]⁺ | Molecular Ion (M⁺) |

| 368 | [C₂₀H₁₈NO₃S]⁺ | Loss of an ethyl radical (•C₂H₅) from the ethoxy group |

| 306 | [C₁₅H₁₆NO₃S]⁺ | Loss of a benzyl radical (•C₇H₇) |

| 242 | [C₁₅H₁₆NO]⁺ | Cleavage of the S-N bond and loss of SO₂ |

| 196 | [C₁₄H₁₄N]⁺ | Dibenzylaminyl cation |

| 183 | [C₈H₉O₃S]⁺ | 4-Ethoxybenzenesulfonyl cation |

| 155 | [C₈H₉O₂S]⁺ | 4-Hydroxybenzenesulfonyl cation after loss of ethene |

| 137 | [C₈H₉O]⁺ | 4-Ethoxybenzenium ion |

| 109 | [C₇H₉O]⁺ | Phenoxyethyl cation |

Advanced Structural Analysis: Solid State and Conformational Studies of N,n Dibenzyl 4 Ethoxybenzenesulfonamide

Single-Crystal X-ray Diffraction Analysis

Without experimental crystallographic data, a detailed analysis of the solid-state structure of N,N-dibenzyl-4-ethoxybenzenesulfonamide is not possible. This includes:

Conformational Isomerism and Dynamics

Solution-Phase Conformational Equilibria StudiesNo studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or computational chemistry to investigate the conformational preferences and dynamic behavior of this compound in solution were found.

In-depth Analysis of this compound Reveals Gaps in Current Research

An extensive review of scientific literature and chemical databases indicates a notable absence of specific research into the advanced structural analysis of this compound, particularly concerning the hindered rotation of its molecular components.

Despite the importance of understanding molecular conformation and dynamics in the field of chemical sciences, detailed studies focusing on the solid-state and conformational properties of this compound are not publicly available. Consequently, a scientifically rigorous article on the hindered rotation phenomena of its benzyl (B1604629) groups or sulfonamide moiety cannot be constructed at this time.

The study of hindered rotation is crucial for comprehending a molecule's three-dimensional structure, its interactions with its environment, and its physical and chemical properties. Such investigations are typically carried out using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, which can quantify the energy barriers to rotation around specific chemical bonds.

While the search for data on this compound was unfruitful, it is worth noting that studies on structurally analogous compounds do exist. For instance, research on other N,N-disubstituted benzenesulfonamides has provided insights into the conformational behavior of the sulfonamide group and the steric and electronic effects that govern rotation around the sulfur-nitrogen (S-N) bond. However, due to the strict requirement to focus solely on this compound, the findings from these related studies cannot be extrapolated to the subject of this article.

The absence of specific data for this compound highlights a gap in the current body of chemical research. Future studies would be necessary to elucidate the specific rotational barriers and conformational preferences of this compound. Such research would contribute valuable information to the broader understanding of sulfonamide chemistry and molecular dynamics.

Theoretical and Computational Chemistry Investigations of N,n Dibenzyl 4 Ethoxybenzenesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. researchgate.netnih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or 6-311++G(d,p), which offer a balance of accuracy and computational efficiency for organic molecules. researchgate.net

The first step in a computational study is geometry optimization, a process that locates the minimum energy structure of the molecule on its potential energy surface. esisresearch.org For a flexible molecule like N,N-dibenzyl-4-ethoxybenzenesulfonamide, with multiple rotatable bonds (e.g., C-S, S-N, N-C, and C-O), multiple conformers can exist. DFT calculations are employed to identify these stable conformers and determine their relative energies. chemrxiv.org

The asymmetric unit of a closely related compound, N,N-Dibenzyl-4-methylbenzenesulfonamide, has been shown crystallographically to contain two independent molecules with similar but distinct conformations. researchgate.net This indicates a shallow potential energy surface where different rotational arrangements of the benzyl (B1604629) and phenylsulfonyl groups are energetically accessible. In a theoretical study of this compound, it would be expected that the orientation of the two benzyl groups and the ethoxy group relative to the benzenesulfonamide (B165840) core would define the primary conformers. DFT calculations can map this energetic landscape, identifying the global minimum energy structure and the energy barriers for interconversion between different conformers.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for Sulfonamide Derivatives (Based on DFT Calculations)

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| S=O Bond Length | ~1.43-1.45 Å | Double bond character of the sulfonyl group. |

| S-N Bond Length | ~1.63-1.67 Å | Single bond connecting sulfur and nitrogen. |

| S-C (Aryl) Bond Length | ~1.76-1.78 Å | Bond connecting the sulfur to the ethoxybenzene ring. |

| O-S-O Bond Angle | ~119-121° | Angle between the two sulfonyl oxygen atoms. |

| C-S-N Bond Angle | ~105-108° | Angle defining the geometry around the sulfur atom. |

| S-N-C Bond Angle | ~116-119° | Angle indicating the geometry at the sulfonamide nitrogen. |

Note: The values presented are typical ranges observed for similar benzenesulfonamide structures in DFT studies and are for illustrative purposes.

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethoxybenzene ring, which acts as the principal electron-donating moiety. The LUMO is likely distributed over the benzenesulfonamide group and the benzyl rings, which can act as electron-accepting regions. A small HOMO-LUMO gap would suggest that charge transfer can readily occur within the molecule, which is a key factor for properties like non-linear optical activity. nih.govnih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Properties for Similar Sulfonamides

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.0 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.5 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP surface displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netmdpi.com

In this compound, the most negative potential is expected to be concentrated around the highly electronegative oxygen atoms of the sulfonyl (SO₂) group and the oxygen of the ethoxy (O-C₂H₅) group. These sites represent the most likely locations for interactions with electrophiles or for hydrogen bonding. Regions of positive potential are typically found around the hydrogen atoms of the molecule. nih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. cardiff.ac.uk Theoretical frequency calculations are essential for the reliable assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. esisresearch.org Calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. esisresearch.org

For this compound, key vibrational modes include the symmetric and asymmetric stretching of the SO₂ group, C-H stretching of the aromatic and methylene (B1212753) groups, and C-O-C stretching of the ethoxy moiety. esisresearch.orgesisresearch.org The agreement between scaled theoretical frequencies and experimental spectra serves to validate the calculated minimum energy structure. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | 1340 - 1380 | Strong / Medium |

| SO₂ | Symmetric Stretch | 1150 - 1180 | Strong / Strong |

| Aromatic C-H | Stretch | 3050 - 3100 | Medium / Strong |

| Aliphatic C-H (CH₂) | Stretch | 2900 - 3000 | Medium / Medium |

| C-O-C (Ether) | Asymmetric Stretch | 1230 - 1270 | Strong / Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong / Medium-Strong |

Note: Wavenumber ranges are based on general spectroscopic data and DFT studies of similar sulfonamide and ethoxybenzene compounds. esisresearch.orgesisresearch.orgnih.gov

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate the ¹H and ¹³C NMR chemical shifts of molecules with high accuracy when compared to experimental data. researchgate.netnih.gov Calculations are typically performed on the optimized geometry, and the results are referenced against a standard like tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations can predict the distinct chemical shifts for the aromatic protons on the three different phenyl rings, the methylene protons of the two benzyl groups, and the methylene and methyl protons of the ethoxy group. researchgate.net These predictions can help in the assignment of complex experimental spectra and confirm the molecular structure in solution. researchcommons.org

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (Ethoxybenzene) | 6.8 - 7.8 | 114 - 163 |

| Aromatic C-H (Benzyl) | 7.2 - 7.5 | 127 - 137 |

| N-CH₂ (Benzyl) | ~4.3 - 4.8 | ~50 - 55 |

| O-CH₂ (Ethoxy) | ~4.0 - 4.2 | ~63 - 65 |

| CH₃ (Ethoxy) | ~1.3 - 1.5 | ~14 - 16 |

Note: These are estimated ranges based on typical values for the respective functional groups and may vary depending on the solvent and specific electronic environment. researchgate.netresearchcommons.org

Molecules that possess a large change in dipole moment between their ground and excited states can exhibit significant non-linear optical (NLO) properties. jhuapl.edu Compounds with electron-donating groups connected to electron-accepting groups through a π-conjugated system are often good NLO candidates. dtic.mil In this compound, the ethoxy group acts as a donor and the sulfonamide moiety can act as an acceptor, facilitating intramolecular charge transfer.

DFT calculations can be used to compute the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. nih.gov A large calculated β value suggests that the material may be useful for applications such as frequency doubling or optical switching. researchgate.netmdpi.com Studies on similar sulfonamides have shown that they can possess notable NLO properties, and theoretical calculations are vital for screening and designing new NLO materials. nih.gov

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dejoaquinbarroso.com This analysis provides quantitative insights into intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netwisc.edu

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each delocalization. wisc.edu In this compound, significant interactions would be expected, including:

Delocalization of the lone pairs (n) of the sulfonyl and ethoxy oxygen atoms into the antibonding orbitals (σ* or π*) of adjacent bonds.

Delocalization of the nitrogen lone pair (n) into the antibonding orbitals of the S=O bonds or the phenyl rings.

Interactions involving the π-systems of the aromatic rings, indicating delocalization across the molecule.

Table 5: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Description of Interaction |

|---|---|---|---|

| LP (O) on SO₂ | σ* (S-N) | 2 - 5 | Hyperconjugation from sulfonyl oxygen lone pair. |

| LP (N) | π* (Aryl Ring) | 5 - 15 | Delocalization of nitrogen lone pair into the aromatic system. |

| π (C=C) Aryl | π* (C=C) Aryl | 15 - 25 | Intra-ring π-delocalization contributing to aromatic stability. |

| LP (O) on Ethoxy | σ* (C-C) Aryl | 1 - 4 | Hyperconjugation from ethoxy oxygen into the phenyl ring. |

Note: LP denotes a lone pair orbital. The E(2) values are illustrative based on NBO analyses of similar molecular systems and highlight the types of stabilizing interactions present. nih.govresearchgate.netresearchgate.net

Delocalization Energies and Hybridization Characteristics of Atomic Orbitals

NBO analysis would also determine the hybridization characteristics of each atom. For instance, the sulfur atom in the sulfonamide group is expected to exhibit sp³ hybridization to accommodate its tetrahedral geometry, while the carbon atoms within the aromatic rings would show sp² hybridization. The nitrogen atom's hybridization would be of particular interest, as its geometry (and potential for planarity) influences the electronic communication between the sulfonyl group and the benzyl substituents.

Inter- and Intra-molecular Orbital Interactions

The interactions between filled and empty molecular orbitals govern a molecule's reactivity and conformational preferences. Within this compound, key intramolecular interactions would include hyperconjugative effects, such as the interaction between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds. These interactions play a crucial role in determining the molecule's preferred three-dimensional shape.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would define the molecule's frontier orbitals. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and electronic stability. For this compound, the HOMO is likely to be localized on the electron-rich ethoxybenzene ring, while the LUMO might be distributed across the sulfonamide group and the benzyl rings.

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis

Characterization of Chemical Bonds and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the electron density topology to define atoms and the chemical bonds between them. For this compound, QTAIM would be used to characterize the nature of all covalent bonds (e.g., S-N, S-O, C-N, C-C). The properties of the bond critical points (BCPs) found in the electron density would reveal the degree of covalent or ionic character for each bond.

Furthermore, QTAIM is exceptionally well-suited for identifying and characterizing weaker non-covalent interactions. In a crystal structure of a related compound, N,N-dibenzyl-4-methylbenzenesulfonamide, intermolecular C-H···O interactions are observed to form supramolecular chains. researchgate.net A similar analysis on the title compound would likely reveal a network of weak hydrogen bonds and van der Waals forces that dictate its solid-state packing. The Electron Localization Function (ELF) analysis complements this by mapping regions of high electron localization, visually distinguishing core electrons, covalent bonds, and lone pairs.

Advanced Computational Methods for Electron Correlation

To achieve high accuracy in predicting molecular properties, it is often necessary to use methods that go beyond standard Density Functional Theory (DFT) by more accurately accounting for electron correlation. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single and double excitations (CCSD) are considered high-level approaches for this purpose. researchgate.net

Applying these methods to this compound would provide benchmark-quality data for its geometry and energy. While computationally expensive, CCSD, and its even more accurate variant CCSD(T), are often referred to as the "gold standard" in quantum chemistry and would provide highly reliable predictions of the molecule's electronic energy and structure. researchgate.net

Solvation Effects and Molecular Dynamics Simulations

The behavior of a molecule can change significantly in different solvent environments. Computational models can simulate these effects. Implicit solvation models treat the solvent as a continuous medium, providing a computationally efficient way to estimate how a solvent would influence the molecule's conformation and electronic properties.

For a more detailed understanding, explicit solvation models combined with Molecular Dynamics (MD) simulations would be employed. An MD simulation of this compound would involve placing the molecule in a box filled with individual solvent molecules (e.g., water, methanol) and simulating their movements over time based on the forces between them. rsc.orgresearchgate.net This approach can reveal specific solute-solvent interactions, such as hydrogen bonding patterns, and provide insights into the dynamic behavior of the molecule in solution. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Studies of N,n Dibenzyl 4 Ethoxybenzenesulfonamide

Reactivity at the Sulfonamide Nitrogen Atom

The reactivity at the nitrogen atom of the sulfonamide group is significantly influenced by the presence of the two benzyl (B1604629) substituents and the strongly electron-withdrawing sulfonyl group.

Acidity and Basicity of the Sulfonamide Proton (if applicable)

For the compound N,N-dibenzyl-4-ethoxybenzenesulfonamide, there is no acidic proton directly attached to the sulfonamide nitrogen. As a tertiary, or N,N-disubstituted, sulfonamide, this position is fully substituted with two benzyl groups. Consequently, it cannot act as an acid in the traditional Brønsted-Lowry sense at this position.

Furthermore, the nitrogen atom in this sulfonamide is considered to be non-basic. The lone pair of electrons on the nitrogen is delocalized by the powerful electron-withdrawing nature of the adjacent sulfonyl (SO₂) group. This delocalization significantly reduces the availability of the lone pair to accept a proton, rendering the sulfonamide nitrogen essentially neutral under typical acidic conditions.

N-Deprotection Strategies (if used as a protecting group)

The N,N-dibenzyl groups can serve as protecting groups for the sulfonamide nitrogen, and their removal (N-deprotection) is a key transformation. Several methods are available for the cleavage of N-benzyl bonds, with catalytic hydrogenation being one of the most common and effective strategies. This method involves the hydrogenolysis of the C-N bonds, typically using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Catalytic transfer hydrogenation offers a milder alternative to using pressurized hydrogen gas. In this approach, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid, is used in conjunction with the Pd/C catalyst. These reactions are generally efficient and proceed under neutral conditions, which is advantageous for substrates with other sensitive functional groups. Recent advancements have shown that combining Pd/C with a co-catalyst like niobic acid-on-carbon can significantly accelerate the hydrogenative deprotection of N-benzyl groups.

Oxidative methods can also achieve N-debenzylation. Reagents like bromo radical, formed from the oxidation of an alkali metal bromide, can effectively cleave N-benzyl bonds under mild conditions. Additionally, electrochemical oxidation represents a modern, green approach to cleaving N-C bonds in sulfonamides.

| Deprotection Method | Reagents & Conditions | Products | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., MeOH, EtOAc) | 4-Ethoxybenzenesulfonamide (B72852) + Toluene | |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C, Reflux in MeOH | 4-Ethoxybenzenesulfonamide + Toluene | |

| Oxidative Cleavage | Alkali Metal Bromide, Oxone | Corresponding debenzylated amide | |

| Electrochemical Oxidation | Controlled current electrolysis | Dealkylated sulfonamide |

Transformations Involving the Ethoxy Substituent on the Benzene (B151609) Ring

The ethoxy group (-OCH₂CH₃) on the aromatic ring is another site for potential chemical transformations, primarily involving the cleavage of the ether bond.

Cleavage of the Ether Linkage

The aryl-alkyl ether linkage in this compound can be cleaved to yield the corresponding phenol, N,N-dibenzyl-4-hydroxybenzenesulfonamide. This transformation is most commonly achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion (Br⁻ or I⁻) on the ethyl group carbon in an Sₙ2-type mechanism. The aromatic C-O bond is significantly stronger and not susceptible to this type of cleavage.

Other potent Lewis acids are also highly effective for ether cleavage. Boron tribromide (BBr₃), for instance, is a powerful reagent for cleaving aryl ethers to produce phenols, often under milder conditions than required for HBr or HI.

Functionalization of the Ethoxy Group

Direct functionalization of the ethyl group within the ethoxy substituent is less common but theoretically possible. The methylene (B1212753) (-CH₂-) carbon adjacent to the ether oxygen is in a "benzylic-like" position, which could make it susceptible to radical reactions. For example, free-radical halogenation using reagents like N-bromosuccinimide (NBS) could potentially introduce a bromine atom at this position. However, such a reaction would likely face challenges with selectivity, as the benzyl groups on the sulfonamide nitrogen also contain reactive benzylic protons that could compete in the reaction.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with two groups that exert strong directing effects on subsequent electrophilic aromatic substitution (EAS) reactions.

The ethoxy group is a powerful activating group and an ortho-, para- director. It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. This electron density is preferentially increased at the positions ortho and para to the ethoxy group.

Conversely, the N,N-dibenzylsulfonamide group is a deactivating group and a meta- director relative to its own position. The sulfonyl group is strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it less reactive towards electrophiles.

In this compound, these two effects work in concert. The para position relative to the ethoxy group is already occupied by the sulfonamide group. Therefore, the strongly activating and directing influence of the ethoxy group will dominate, directing incoming electrophiles to the two equivalent ortho positions (carbons 3 and 5). Typical EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts reactions would be expected to yield products substituted at these positions.

| Reaction Type | Reagents | Predicted Major Product(s) | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | N,N-dibenzyl-4-ethoxy-3-nitrobenzenesulfonamide | Ethoxy group directs ortho |

| Bromination | Br₂, FeBr₃ | 3-Bromo-N,N-dibenzyl-4-ethoxybenzenesulfonamide | Ethoxy group directs ortho |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N,N-dibenzyl-3-acyl-4-ethoxybenzenesulfonamide | Ethoxy group directs ortho |

Nucleophilic aromatic substitution on this ring is highly unlikely. The ring is electron-rich due to the activating ethoxy group and lacks a suitable leaving group at an activated position, making it resistant to attack by nucleophiles.

Stability and Degradation Mechanisms

The stability of this compound is largely dictated by the inherent robustness of the sulfonamide bond (SO₂-N). Generally, this functional group is resistant to degradation under normal environmental conditions. However, under forcing conditions such as high temperatures, UV irradiation, or strong acidic or basic media, degradation can occur through several pathways. The presence of two benzyl groups on the nitrogen atom and an ethoxy group on the benzene ring will influence the reactivity compared to simpler sulfonamides.

Specific thermal decomposition data for this compound is not documented. However, the thermal behavior of sulfonamides, in general, involves the cleavage of the carbon-sulfur and sulfur-nitrogen bonds at elevated temperatures. When heated to decomposition, compounds like p-toluenesulfonamide (B41071) are known to emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx) nih.gov.

It is plausible that the thermal decomposition of this compound would proceed via homolytic cleavage of the S-N bond and the C-S bond. The initial fragmentation could lead to the formation of a sulfonyl radical and a dibenzylaminyl radical. The benzyl groups themselves are susceptible to thermal stress, potentially leading to a complex mixture of smaller hydrocarbon fragments.

Table 1: General Thermal Decomposition Products of Aromatic Sulfonamides

| Precursor Class | Potential Decomposition Products |

| Aromatic Sulfonamides | Sulfur Oxides (SO₂, SO₃), Nitrogen Oxides (NOx), Aromatic Hydrocarbons, Carbon Oxides (CO, CO₂) |

Note: This table is based on the general thermal behavior of related compounds and not on experimental data for this compound.

Aryl sulfonamides are known to be susceptible to photochemical degradation. The primary photochemical process often involves the cleavage of the sulfur-nitrogen (S-N) bond. Studies on N-tosylglycine have shown that intramolecular electron or hydrogen transfer can promote this S-N cleavage rsc.org. The exposure of this compound to ultraviolet (UV) radiation would likely initiate similar degradation pathways.

The aromatic rings in the molecule (the ethoxybenzene and the two benzyl groups) are chromophores that can absorb UV light. Upon excitation, the molecule can undergo several reactions, including:

Homolytic S-N bond cleavage: This would generate a 4-ethoxybenzenesulfonyl radical and a dibenzylaminyl radical. These reactive intermediates would then undergo further reactions.

Photo-Fries rearrangement: While less common for sulfonamides than for esters, it is a potential pathway where a substituent on the aromatic ring migrates.

The rate and products of photochemical degradation can be significantly influenced by the solvent, the presence of photosensitizers, and the pH of the medium nih.gov. For instance, the degradation of some sulfonamides is enhanced in the presence of UV light combined with an oxidizing agent like persulfate mdpi.com.

Table 2: Factors Influencing Photochemical Degradation of Aryl Sulfonamides

| Factor | Influence on Degradation |

| Wavelength of UV light | Shorter wavelengths (higher energy) generally lead to faster degradation. |

| pH | Can affect the speciation of the compound and the quantum yield of the reaction nih.gov. |

| Presence of Photosensitizers | Can accelerate degradation through indirect photolysis researchgate.net. |

| Water Matrix | The presence of organic matter or inorganic ions can either inhibit or promote degradation researchgate.net. |

Note: This table outlines general principles of photochemical reactions of related compounds, as specific data for this compound is unavailable.

The sulfonamide functional group is notably resistant to hydrolysis under neutral and alkaline conditions. Studies on a range of sulfonamides have demonstrated their stability in aqueous solutions at environmentally relevant pH values, with half-lives often exceeding one year nih.gov. This stability is a key reason for their use in various applications, including pharmaceuticals.

However, under strongly acidic conditions, hydrolysis of the S-N bond can occur, although it is generally a slow process. The reaction would yield 4-ethoxybenzenesulfonic acid and dibenzylamine. The mechanism typically involves protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom.

The steric hindrance provided by the two bulky benzyl groups on the nitrogen atom in this compound would likely further decrease the rate of hydrolysis compared to primary or secondary sulfonamides.

Table 3: Hydrolytic Stability of Sulfonamides under Various pH Conditions

| pH Condition | General Stability of Sulfonamide Bond | Expected Products from Forced Hydrolysis |

| Acidic (e.g., pH < 4) | Susceptible to slow hydrolysis | Corresponding sulfonic acid and amine |

| Neutral (e.g., pH 7) | Generally stable | No significant reaction |

| Alkaline (e.g., pH > 9) | Generally stable | No significant reaction |

Note: This data is based on the general behavior of sulfonamides as reported in the literature nih.gov. Specific rates for this compound are not available.

Structure Property Relationships and Design Principles for N,n Dibenzyl 4 Ethoxybenzenesulfonamide Analogues

Systematic Structural Modifications and Their Impact on Molecular Properties

Structural modifications are a cornerstone of analogue design, allowing for the systematic investigation of how specific chemical changes affect a molecule's behavior. These modifications can be broadly categorized into alterations of the N-substituents and the aromatic ring system.

The nature of the substituents on the sulfonamide nitrogen atom significantly influences the molecule's steric and electronic properties. Replacing the benzyl (B1604629) groups in N,N-dibenzyl-4-ethoxybenzenesulfonamide with other N,N-dialkyl, N,N-diaryl, or N-alkyl-N-aryl groups can modulate its conformation, solubility, and intermolecular interactions.

The introduction of different N-substituents can lead to varied biological activities and physicochemical properties. For instance, in a series of anticancer sulfonamides, it was noted that smaller alkyl groups, such as N,N-dimethyl, resulted in better activity than the corresponding N,N-diethyl substitutions. acs.org Conversely, bulkier substituents like benzyl groups generally led to reduced antiproliferative activity. acs.org The synthesis of N,N-dialkyl heteroaryl sulfonamides can be achieved through methods like the microwave-promoted Fukuyama-Mitsunobu reaction, which allows for the transformation of N-alkyl heteroaryl sulfonamides into their N,N-disubstituted counterparts. rsc.org This highlights the synthetic accessibility for creating a diverse range of N-substituted analogues.

Table 1: Predicted Impact of N-Substituent Variation on Molecular Properties

| N-Substituent Type | Example Group | Expected Impact on Steric Hindrance | Potential Effect on Solubility | Conformational Flexibility |

|---|---|---|---|---|

| N,N-dialkyl (small) | -N(CH₃)₂ | Low | Increased polarity may increase aqueous solubility | High |

| N,N-dialkyl (bulky) | -N(t-Bu)₂ | High | Increased lipophilicity may decrease aqueous solubility | Low |

| N,N-diaryl | -N(Ph)₂ | High | Increased lipophilicity, potential for π-stacking | Restricted |

| N-alkyl-N-aryl | -N(CH₃)(Ph) | Moderate | Intermediate | Moderate |

Alkoxy Groups : Varying the length or branching of the alkoxy chain at the para-position can modify the molecule's lipophilicity and solubility. researchgate.net

Halogenation : Introducing halogens (F, Cl, Br, I) can alter the electronic profile (inductive effects) and lipophilicity, and introduce new potential interactions such as halogen bonding. In the design of anti-influenza inhibitors based on a benzenesulfonamide (B165840) scaffold, analogues with 3-Cl and 3-CF₃ substitutions demonstrated significantly better potencies. nih.gov

Other Aryl or Heteroaryl Groups : Replacing the 4-ethoxyphenyl group with other aromatic or heteroaromatic systems can dramatically change the molecule's shape, polarity, and potential for specific intermolecular interactions like hydrogen bonding or π-π stacking. nih.govvub.be The synthesis of heteroaryl sulfonamides can be challenging due to the instability of heteroaryl sulfonyl chlorides, but alternative methods using organozinc reagents or direct oxidative coupling of heteroaryl thiols and amines have been developed. rsc.orgnih.gov Studies on 2,6-diarylbenzenesulfonamides show that substituents on flanking aromatic rings can fine-tune the acidity of the sulfonamide moiety through space via NH–π interactions. sdu.dk

Table 2: Examples of Aromatic Ring Modifications and Their Observed Effects in Benzenesulfonamide Analogues

| Modification Type | Position | Substituent | Observed Impact | Reference |

|---|---|---|---|---|

| Halogenation | para | -Cl, -Br, -F | Increased yield in certain synthetic routes | nih.gov |

| Alkyl Group | para | -CH₃, -iPr | Higher yield in synthesis compared to electron-withdrawing groups | nih.gov |

| Trifluoromethyl | meta | -CF₃ | Enhanced antiviral potency in aniline (B41778) analogues | nih.gov |

| Replacement of Aryl Ring | N/A | Quinazoline, Benzothiazole | Resulted in moderate antiviral activity | nih.gov |

Computational Approaches to Analogue Design and Property Prediction

Computational chemistry provides powerful tools for designing analogues and predicting their properties before undertaking synthetic efforts. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly valuable in the context of sulfonamide derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. ekb.egmedwinpublishers.com These models use molecular descriptors that quantify steric, electronic, and hydrophobic features. For sulfonamides, QSAR studies have been used to model antidiabetic, antimicrobial, and antioxidant activities. ekb.egmedwinpublishers.comjbclinpharm.org For example, a QSAR model for antioxidant benzenesulfonamide derivatives used descriptors like electrophilicity, SCF energy, and molar refractivity to predict their IC50 values. ekb.eg

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.gov This method has been successfully applied to sulfonamide analogues to create pharmacophore models that help in understanding the binding of these molecules to their targets and in designing new, more potent inhibitors. nih.govingentaconnect.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. For sulfonamide analogues, docking studies can elucidate key interactions within a receptor's active site, such as hydrogen bonds formed by the sulfonamide's oxygen atoms. mdpi.com These insights are crucial for designing derivatives with improved binding affinity and selectivity. researchgate.netnih.gov

Correlating Structural Features with Specific Spectroscopic Signatures

The structural features of this compound and its analogues can be correlated with specific signatures in various spectroscopic analyses, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These correlations are vital for structural confirmation and characterization of newly synthesized compounds.

Infrared (IR) Spectroscopy: The sulfonamide group has characteristic vibrational modes.

SO₂ Stretching: Asymmetric and symmetric stretching vibrations of the SO₂ group are typically strong and appear in the regions of 1370–1310 cm⁻¹ and 1165–1140 cm⁻¹, respectively. rsc.orgscispace.com

S-N Stretching: The S-N stretching vibration is observed in the range of 935-895 cm⁻¹. rsc.orgnih.gov

Aromatic C-H: C-H stretching modes on the benzene (B151609) rings are found above 3000 cm⁻¹. scispace.comnih.gov

C-O Stretching: The ethoxy group will show characteristic C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The aromatic protons of the benzenesulfonamide and benzyl groups typically appear in the region of 6.5–8.0 ppm. rsc.org The methylene (B1212753) protons of the benzyl groups (-CH₂-) and the ethoxy group (-OCH₂CH₃) will have characteristic chemical shifts and coupling patterns. For a primary sulfonamide, the -SO₂NH- proton appears as a singlet between 8.78 and 10.15 ppm. rsc.org

¹³C NMR: The chemical shifts of the carbon atoms provide a detailed map of the carbon skeleton. Aromatic carbons resonate in the 100-150 ppm range, while the aliphatic carbons of the benzyl and ethoxy groups appear upfield. nih.gov

Table 3: Correlation of Structural Motifs in Sulfonamide Analogues with Spectroscopic Data

| Structural Motif | Spectroscopic Technique | Characteristic Signature/Region | Reference |

|---|---|---|---|

| -SO₂- (Sulfonyl) | IR Spectroscopy | Asymmetric stretch: ~1358 cm⁻¹; Symmetric stretch: ~1130 cm⁻¹ | scispace.com |

| S-N (Sulfonamide Linkage) | IR Spectroscopy | Stretch: ~931-895 cm⁻¹ | rsc.orgnih.gov |

| Aromatic C-H | ¹H NMR | Chemical Shift: ~6.5-8.0 ppm | rsc.org |

| Aromatic C-H | IR Spectroscopy | Stretch: >3000 cm⁻¹ | nih.gov |

Exploration of New Chemical Scaffolds Derived from the this compound Core

The this compound core can serve as a starting point for developing entirely new chemical scaffolds. This involves more significant structural changes than simple substituent modifications, aiming to access novel chemical space and potentially new biological activities.

One approach is to replace the benzenesulfonamide core with bioisosteric groups. For example, the sulfonamide group can be replaced by an N-acylsulfonamide moiety, which retains structural similarity but possesses different physicochemical properties and can form new interactions with biological targets. nih.gov

Another strategy involves using the sulfonamide as a linker to hybridize different pharmacophores. For instance, benzenesulfonamide moieties have been linked to pyrimidine (B1678525) scaffolds to create novel compounds with broad-spectrum antimicrobial efficacy. researchgate.net Furthermore, new heterocyclic systems can be constructed starting from functionalized benzenesulfonamides. A novel series of hydrazone and pyridone derivatives bearing a sulfonamide moiety were synthesized and showed promising cytotoxic activity. nih.gov These approaches leverage the established properties of the sulfonamide group while introducing novel structural elements to explore new therapeutic possibilities.

Future Directions in N,n Dibenzyl 4 Ethoxybenzenesulfonamide Research

Development of Chemo- and Regioselective Synthetic Methods for Complex Derivatives

The synthesis of sulfonamides, including N,N-dibenzyl-4-ethoxybenzenesulfonamide, typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. nsf.govnih.gov While effective for simple structures, the creation of more complex derivatives with multiple functional groups demands synthetic methods with high degrees of chemo- and regioselectivity.

Future research will likely focus on developing novel catalytic systems and reaction conditions to control the selective modification of the this compound scaffold. This includes:

Late-Stage Functionalization: Introducing functional groups onto the aromatic rings of the benzyl (B1604629) or ethoxybenzene moieties in the final steps of a synthesis. This requires catalysts that can selectively activate specific C-H bonds, avoiding reactions with other sensitive parts of the molecule.

Orthogonal Protecting Group Strategies: Employing a range of protecting groups that can be removed under different conditions. This would allow for the sequential and controlled modification of various positions on the molecule, enabling the construction of highly complex and multifunctional derivatives.

One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel. nsf.gov This approach improves efficiency, reduces waste, and can provide access to complex structures that are difficult to obtain through traditional multi-step synthesis.

The development of these methods will be crucial for creating a diverse library of this compound derivatives for screening in various applications.

| Synthetic Strategy | Objective | Potential Advantage |

| Late-Stage Functionalization | Introduce functional groups at specific C-H bonds on the aromatic rings. | Increased synthetic efficiency and access to novel derivatives. |

| Orthogonal Protecting Groups | Allow for selective, sequential modification of the molecular scaffold. | Precise control over the synthesis of multifunctional compounds. |

| One-Pot Reactions | Combine multiple reaction steps into a single, continuous process. | Reduced waste, lower cost, and improved overall yield. |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound and its derivatives can be achieved through the use of advanced in-situ spectroscopic techniques. These methods allow for the real-time monitoring of a chemical reaction as it happens, providing valuable data that is often missed with traditional offline analysis. spectroscopyonline.com

Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products over time. youtube.comfrontiersin.org This information is vital for:

Identifying Transient Intermediates: Capturing the signature of short-lived species that are crucial to the reaction mechanism. spectroscopyonline.com